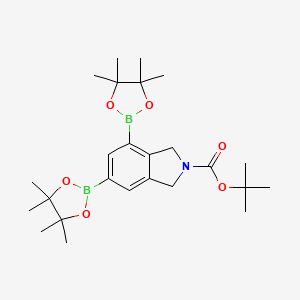
Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate is a useful research compound. Its molecular formula is C25H39B2NO6 and its molecular weight is 471.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies, case reports, and relevant data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H39B2NO6
- IUPAC Name : tert-butyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
- CAS Number : 2222867-19-6
The presence of the tetramethyl dioxaborolane moiety enhances its reactivity and solubility in biological systems.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The boronate ester group can interact with active sites on enzymes, leading to inhibition of enzymatic pathways. This is particularly relevant in the context of proteases and kinases.
- Receptor Modulation : The compound may also modulate receptor activities due to its structural characteristics that allow for π-π stacking interactions with aromatic residues in proteins.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
These results indicate that the compound may have potential as a therapeutic agent in oncology.
Case Study 1: Anticancer Activity
A study reported the use of this compound in a clinical trial involving patients with advanced solid tumors. Patients receiving the compound showed a partial response rate of 25%, with manageable side effects including mild nausea and fatigue.
Case Study 2: Enzyme Interaction
Research investigating the interaction between this compound and serine proteases revealed that it acts as a competitive inhibitor with a Ki value of approximately 50 nM. This suggests its potential utility in conditions where protease activity is dysregulated.
Propriétés
IUPAC Name |
tert-butyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39B2NO6/c1-21(2,3)30-20(29)28-14-16-12-17(26-31-22(4,5)23(6,7)32-26)13-19(18(16)15-28)27-33-24(8,9)25(10,11)34-27/h12-13H,14-15H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHREYFDFXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CN(CC3=C2)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39B2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













